molecular formula C13H17N3O2 B2697836 1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone CAS No. 1116229-84-5

1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone

Cat. No.: B2697836
CAS No.: 1116229-84-5
M. Wt: 247.298
InChI Key: AQXBGNALPUIDCH-UHFFFAOYSA-N
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Description

“1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone” is a compound from the indoline family of organic compounds. It is also known as AMIE. The CAS Number of this compound is 1116229-84-5 .


Molecular Structure Analysis

The molecular formula of this compound is C13H19N3O2 . The InChI code for this compound is 1S/C13H17N3O2/c1-15(2)8-13(17)16-5-4-9-6-12(18-3)10(14)7-11(9)16/h4-7H,8,14H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Reactivity

One of the earliest studies involving derivatives similar to "1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone" focused on the formation and transformation of esters, where 1-amino-2-dimethylamino-ethane and related compounds react with o-methoxycarbonylphenyl isothiocyanate to yield 3-(ω-dimethylaminoalkyl)-2-thiono-1,2,3,4-tetrahydroquinazolin-4-ones. The tertiary amino group of these compounds is quaternized to the corresponding ammonio derivative when treated with methyl iodide in methanol, showcasing the compound's reactivity and potential in synthesizing heterocyclic compounds (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967).

Photocleavage Efficiency

Research on the photocleavage of 1-acyl-7-nitroindolines, which share a structural motif with the compound , highlights the impact of electron-donating substituents on photolysis efficiency. This study found that 4-methoxy substitution significantly improved photolysis efficiency, indicating the potential of methoxy and amino substituted derivatives in the development of photolabile precursors for carboxylic acids, especially neuroactive amino acids (Papageorgiou & Corrie, 2000).

Antineoplastic Activity

In the field of medicinal chemistry, derivatives containing amino and dimethylamino groups, similar to "this compound," have been synthesized and evaluated for their antineoplastic activity. A study involving anthraquinones demonstrated that compounds with [2-[(2-hydroxyethyl)amino]ethyl]amino side chains exhibit superior antineoplastic activity compared to those containing tertiary amino side chains. This research underscores the significance of specific structural features for the anticancer activity of chemical compounds (Zee-Cheng, Podrebarac, Menon, & Cheng, 1979).

Safety and Hazards

This compound has a GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone involves the reaction of 6-amino-5-methoxyindole with 2-dimethylaminoacetyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "6-amino-5-methoxyindole", "2-dimethylaminoacetyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 6-amino-5-methoxyindole in a suitable solvent.", "Step 2: Add a base to the solution and stir for a few minutes.", "Step 3: Slowly add 2-dimethylaminoacetyl chloride to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent.", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS No.

1116229-84-5

Molecular Formula

C13H17N3O2

Molecular Weight

247.298

IUPAC Name

1-(6-amino-5-methoxyindol-1-yl)-2-(dimethylamino)ethanone

InChI

InChI=1S/C13H17N3O2/c1-15(2)8-13(17)16-5-4-9-6-12(18-3)10(14)7-11(9)16/h4-7H,8,14H2,1-3H3

InChI Key

AQXBGNALPUIDCH-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)N1C=CC2=CC(=C(C=C21)N)OC

solubility

not available

Origin of Product

United States

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